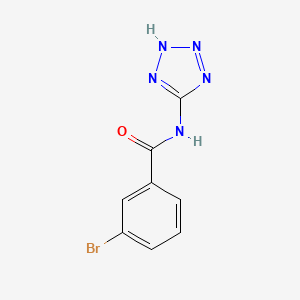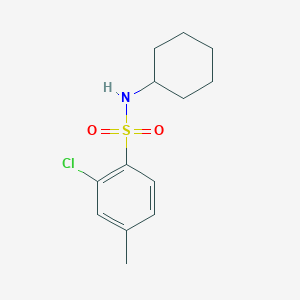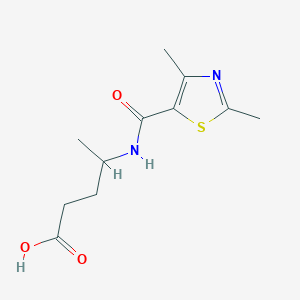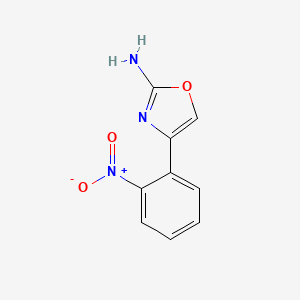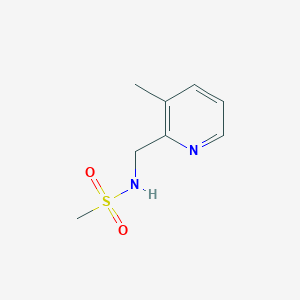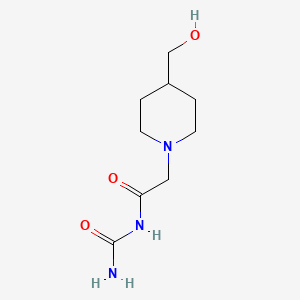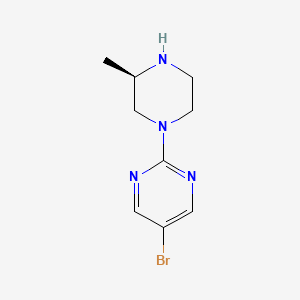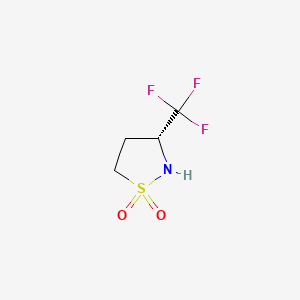![molecular formula C17H21F2NO2 B14912787 Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B14912787.png)
Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate is a chemical compound with the molecular formula C17H21F2NO2 and a molecular weight of 309.35 g/mol . This compound is characterized by its bicyclic structure, which includes a difluoromethyl group and a benzyl carbamate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate typically involves the reaction of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine with benzyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of various substituted benzyl carbamates.
Aplicaciones Científicas De Investigación
Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyl carbamate moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate: Similar structure but with a hydroxymethyl group instead of a difluoromethyl group.
tert-Butyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)methylcarbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and lipophilicity, making it more effective in various applications .
Propiedades
Fórmula molecular |
C17H21F2NO2 |
|---|---|
Peso molecular |
309.35 g/mol |
Nombre IUPAC |
benzyl N-[4-(difluoromethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
InChI |
InChI=1S/C17H21F2NO2/c18-14(19)16-6-9-17(10-7-16,11-8-16)20-15(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,20,21) |
Clave InChI |
JPVDOGAAEOSKPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CC2)C(F)F)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


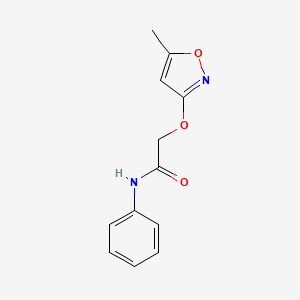
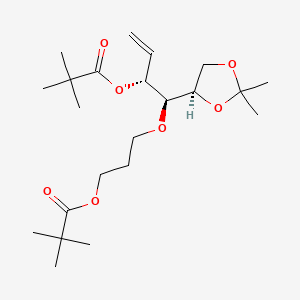
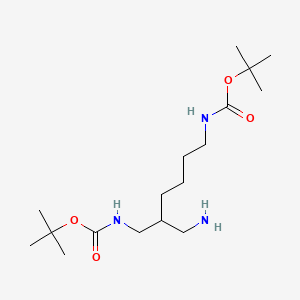
![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)
![N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)
